REACTION_CXSMILES
|
[H-].[CH2:2]([Al+]CC(C)C)C(C)C.[CH3:11][C:12]1[CH:20]=[CH:19][C:18]([CH3:21])=[C:17]2[C:13]=1[CH2:14][O:15][C:16]2=[O:22].C(OCC)C.B(F)(F)F.CCOCC>C1(C)C=CC=CC=1.CO.[Cl-].[Na+].O>[CH3:2][O:22][CH:16]1[C:17]2[C:13](=[C:12]([CH3:11])[CH:20]=[CH:19][C:18]=2[CH3:21])[CH2:14][O:15]1 |f:0.1,4.5,8.9.10|
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Name
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solution
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
115 mL
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Name
|
|
Quantity
|
18.66 g
|
Type
|
reactant
|
Smiles
|
CC1=C2COC(C2=C(C=C1)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
2.3 mL
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
brine
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-50 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is stirred 4 h at −50° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is removed from the cooling bath and diethyl ether (300 mL)
|
Type
|
ADDITION
|
Details
|
is immediately added
|
Type
|
CUSTOM
|
Details
|
The organic layer is separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer is re-extracted with diethyl ether (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics are dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield a cream solid
|
Type
|
STIRRING
|
Details
|
the solution is stirred for 20 h at RT under nitrogen
|
Duration
|
20 h
|
Type
|
EXTRACTION
|
Details
|
extracted with petrol 40-60 (2×200 mL)
|
Type
|
WASH
|
Details
|
The combined extracts are washed with water (3×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1OCC2=C(C=CC(=C12)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.14 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 83.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |